molecular formula C20H23N3O4 B2880947 N1-(furan-2-ylmethyl)-N2-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide CAS No. 941983-55-7

N1-(furan-2-ylmethyl)-N2-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide

Cat. No. B2880947
CAS RN: 941983-55-7
M. Wt: 369.421
InChI Key: NMVOORRFGXEUJI-UHFFFAOYSA-N
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Description

N1-(furan-2-ylmethyl)-N2-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a member of the oxalamide family, which is known for its diverse range of biological activities. In

Scientific Research Applications

Pro-drug Development

The compound's derivatives have been investigated for their potential as bioreductively activated pro-drug systems. For instance, nitrofuranylmethyl derivatives of anticancer drugs are designed for selective therapeutic drug release in hypoxic solid tumors. The biomimetic reduction of these derivatives triggers the release of parent drugs, highlighting the compound's role in pro-drug strategies aimed at improving cancer treatment efficacy (Berry et al., 1997).

Catalysis in Chemical Synthesis

N1-(furan-2-ylmethyl)-N2-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide derivatives have been shown to significantly enhance the catalytic activity in copper-catalyzed coupling reactions. These reactions are pivotal for synthesizing pharmaceutically relevant compounds, showcasing the compound's utility in facilitating complex organic syntheses and the production of valuable chemical entities (Bhunia et al., 2017).

Luminescent Material Development

Additionally, derivatives of this compound have been explored for their potential in creating luminescent materials. Research into the synthesis and characterization of tetrahydro-diepoxybenzo[de]isoquinoline derivatives, including interactions involving the compound's framework, has contributed to the understanding of molecular interactions and the design of materials with potential applications in sensing and optical devices. The study of F⋯O interactions and their significance in the solid-state structure of these compounds opens avenues for designing new luminescent materials with enhanced properties (Grudova et al., 2020).

properties

IUPAC Name

N-(furan-2-ylmethyl)-N'-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O4/c1-13(2)20(26)23-9-3-5-14-7-8-15(11-17(14)23)22-19(25)18(24)21-12-16-6-4-10-27-16/h4,6-8,10-11,13H,3,5,9,12H2,1-2H3,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMVOORRFGXEUJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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